Cas no 121264-05-9 (Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino-N-[(Z)-[(4R,5R)-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene]methyl]-3-(methylamino)-,(2S,3S)-)

Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino-N-[(Z)-[(4R,5R)-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene]methyl]-3-(methylamino)-,(2S,3S)- structure
121264-05-9 structure
Nombre del producto:Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino-N-[(Z)-[(4R,5R)-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene]methyl]-3-(methylamino)-,(2S,3S)-
Número CAS:121264-05-9
MF:C41H50N10O12
Megavatios:874.895509243011
CID:161059
PubChem ID:3035918

Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino-N-[(Z)-[(4R,5R)-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene]methyl]-3-(methylamino)-,(2S,3S)- Propiedades químicas y físicas

Nombre e identificación

    • Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino-N-[(Z)-[(4R,5R)-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene]methyl]-3-(methylamino)-,(2S,3S)-
    • 2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]
    • Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-...
    • Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino
    • Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino-N-[(Z)-[(4R,5R)-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydro
    • pacidamycin 1
    • A 68567
    • A-68567
    • Butanamide, N-(((1-carboxy-2-(1H-indol-3-yl)ethyl)amino)carbonyl)alanyl-N3-(N-alanyl-3-hydroxyphenylalanyl)-N-((5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene)methyl)-N3-methyl-2,3-diamino-
    • L-alanyl-N-{(4S)-4-amino-1-[1-amino-2-({[1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl}{(E)-[5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxydihydrofuran-2(3H)-ylidene]methyl}amino)
    • 2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid
    • 121264-05-9
    • Renchi: InChI=1S/C41H50N10O12/c1-20(42)31(53)17-30(49(3)36(57)28(46-35(56)21(2)43)14-22-7-6-8-24(52)13-22)34(44)37(58)51(19-25-16-32(54)38(63-25)50-12-11-33(55)48-41(50)62)40(61)47-29(39(59)60)15-23-18-45-27-10-5-4-9-26(23)27/h4-13,18-21,28-30,32,34,38,45,52,54H,14-17,42-44H2,1-3H3,(H,46,56)(H,47,61)(H,59,60)(H,48,55,62)/b25-19+/t20-,21-,28-,29?,30?,32?,34?,38?/m0/s1
    • Clave inchi: JDBFIOJXHILWCK-JJPILVDZSA-N
    • Sonrisas: C[C@@H](C(N[C@H](C(N(C(C(C(N(C(NC(CC1=CNC2=CC=CC=C12)C(=O)O)=O)/C=C1\CC(O)C(N2C=CC(=O)NC2=O)O\1)=O)N)CC([C@@H](N)C)=O)C)=O)CC1C=CC=C(O)C=1)=O)N

Atributos calculados

  • Calidad precisa: 873.35347
  • Masa isotópica única: 874.360967
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 10
  • Recuento de receptores de enlace de hidrógeno: 15
  • Recuento de átomos pesados: 63
  • Cuenta de enlace giratorio: 17
  • Complejidad: 1810
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 5
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 346
  • Xlogp3: -3.7

Propiedades experimentales

  • Denso: 1.493
  • Punto de ebullición: °Cat760mmHg
  • Punto de inflamación: °C
  • índice de refracción: 1.691
  • PSA: 343.24

Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino-N-[(Z)-[(4R,5R)-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene]methyl]-3-(methylamino)-,(2S,3S)- Literatura relevante

Proveedores recomendados
Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taizhou Jiayin Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Synrise Material Co. Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Synrise Material Co. Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd